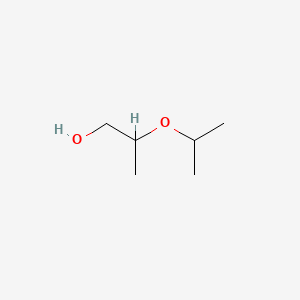

2-Isopropoxypropanol

説明

Contextual Significance in Modern Chemical Science

The significance of 2-isopropoxypropanol in contemporary chemical science is primarily linked to its role as a specialty solvent and a potential intermediate in chemical synthesis. Its amphiphilic nature, possessing both a hydrophilic hydroxyl group and hydrophobic alkyl groups, allows it to dissolve a range of substances. This characteristic is particularly valuable in formulations where miscibility with both aqueous and organic phases is required.

In the realm of materials science, this compound is noted for its ability to dissolve certain types of hydrocarbon resins. epdf.pub Specifically, some C9 resin types exhibit partial or total solubility in this compound, which is an exception among alcohol solvents that are generally unsuitable for this purpose. epdf.pub This makes it a useful component in the formulation of specific adhesives, coatings, and inks where such resins are employed.

Furthermore, research into the oxidation of ethers has provided insights into the reactivity of related structures. For instance, studies on the radical-induced oxidation of diisopropyl ether have identified 2-isopropoxypropanal as a product, which can be subsequently reduced to this compound for identification purposes. researchgate.net This highlights its role as a reference compound in mechanistic studies of chemical reactions.

Interdisciplinary Relevance in Chemical Research Paradigms

The applications of this compound extend into various interdisciplinary fields. Its excellent solvency and low toxicity profile make it a candidate for use in the development of more environmentally benign solvent systems, a key area of research in green chemistry. guidechem.com

In the field of pharmaceutical sciences, derivatives of this compound have been investigated. For example, this compound-4-benzyl-1,3-oxazolan-2-one hydrochloride has been synthesized as a chemical intermediate. google.com This demonstrates the utility of the this compound scaffold in the synthesis of more complex molecules with potential biological activity.

The compound also finds relevance in analytical chemistry as a standard for identifying products of chemical reactions. Its distinct retention time in gas chromatography allows for its quantification and identification in complex mixtures, as seen in studies of ether oxidation. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H14O2 | guidechem.comchemsrc.com |

| Molecular Weight | 118.174 g/mol | chemsrc.com |

| Density | ~0.9 g/cm³ | chemsrc.com |

| Boiling Point | 147.5 °C at 760 mmHg | guidechem.comchemsrc.com |

| Flash Point | 48.0 °C | guidechem.comchemsrc.com |

| Vapor Pressure | 1.7 ± 0.6 mmHg at 25°C | guidechem.comchemsrc.com |

| Refractive Index | 1.414 | guidechem.comchemsrc.com |

| LogP | 0.43 | guidechem.comchemsrc.com |

Synthesis of this compound

The primary synthesis route for this compound involves the reaction of isopropanol (B130326) with propylene (B89431) oxide. guidechem.comchemsrc.com This reaction is a nucleophilic ring-opening of the epoxide, where the isopropoxide ion acts as the nucleophile.

Precursors:

Isopropanol (CAS: 67-63-0) guidechem.comchemsrc.com

Propylene oxide (CAS: 75-56-9) guidechem.comchemsrc.com

Structure

3D Structure

特性

IUPAC Name |

2-propan-2-yloxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-5(2)8-6(3)4-7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEKANLLFQEKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960084 | |

| Record name | 2-[(Propan-2-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3944-37-4 | |

| Record name | 2-(1-Methylethoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropoxypropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003944374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Propan-2-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Isopropoxypropane

Mechanistic Studies of 2-Isopropoxypropane Synthesis

The synthesis of 2-isopropoxypropane can be achieved through various pathways, each with distinct mechanisms and applications, ranging from large-scale industrial production to more controlled laboratory-scale routes.

Industrially, 2-isopropoxypropane is primarily obtained as a byproduct in the production of isopropanol (B130326) through the hydration of propylene (B89431). atamanchemicals.comwikipedia.orgsanjaychemindia.com The main reaction involves the hydration of propylene over a supported acidic catalyst to produce isopropanol. atamanchemicals.com Under controlled reaction conditions that promote etherification, the isopropanol formed can then react further with propylene to yield 2-isopropoxypropane. atamanchemicals.com

Another industrial method involves the acid-catalyzed dehydration of isopropanol. nih.gov In this process, two molecules of isopropanol condense to form diisopropyl ether and water. However, this reaction can also lead to the formation of propylene as a byproduct, with the amount varying depending on the catalyst and reaction conditions. nih.gov

A patented process describes the continuous production of diisopropyl ether by feeding isopropanol (and optionally propylene) in the liquid phase into a reactor containing an acidic Montmorillonite clay catalyst at temperatures between 120°C and 250°C. google.com

A novel, two-step process has been developed to generate DIPE from crude acetone (B3395972) streams. This involves the initial hydrogenation of acetone to isopropanol, followed by the dehydration of the isopropanol intermediate using an acidic, large-pore zeolite catalyst. researchgate.net

| Industrial Synthesis Method | Reactants | Catalyst | Key Byproducts |

| Hydration of Propylene | Propylene, Water, Isopropanol | Supported Acidic Catalyst | Isopropanol |

| Dehydration of Isopropanol | Isopropanol | Sulfuric Acid | Propylene nih.gov |

| Catalytic Dehydration over Clay | Isopropanol (optional Propylene) | Acidic Montmorillonite Clay | - |

| From Acetone Feedstock | Acetone, Hydrogen | Nickel-rich catalyst, Acidic Zeolite | Isopropanol researchgate.net |

In a laboratory setting, the Williamson ether synthesis is a versatile method for preparing ethers, including unsymmetrical ones. jove.combyjus.com This reaction involves an alkoxide ion acting as a nucleophile and attacking an alkyl halide in an SN2 reaction. jove.comwikipedia.org To synthesize 2-isopropoxypropane via this method, sodium isopropoxide would react with 2-bromopropane. The reaction is typically carried out in a solvent like acetonitrile (B52724) or N,N-dimethylformamide at temperatures between 50-100°C. byjus.com

The acid-catalyzed dehydration of alcohols is also a common laboratory method for synthesizing symmetrical ethers. masterorganicchemistry.com For 2-isopropoxypropane, this would involve heating isopropanol in the presence of a strong acid like sulfuric acid. masterorganicchemistry.comyoutube.com The reaction proceeds by protonation of an alcohol molecule, which then gets attacked by a second alcohol molecule in an SN2 reaction. jove.comucalgary.ca However, for secondary alcohols like isopropanol, elimination reactions to form alkenes can be a significant competing reaction. jove.com

| Laboratory Synthesis Method | Reactants | General Conditions | Mechanism |

| Williamson Ether Synthesis | Sodium Isopropoxide, 2-Bromopropane | 50-100°C, Acetonitrile or DMF solvent byjus.com | SN2 wikipedia.org |

| Acid-Catalyzed Dehydration | Isopropanol | Heat, Strong Acid (e.g., H₂SO₄) masterorganicchemistry.com | SN2 jove.comucalgary.ca |

Various catalysts are employed to facilitate ether synthesis, with acidic catalysts being the most common. In the industrial production of 2-isopropoxypropane from isopropanol and propylene, acidic ion-exchange resins are often used. scribd.comresearchgate.net The mechanism can vary depending on the ratio of reactants. At low propylene to isopropanol ratios, a cluster of isopropanol molecules solvates a proton from the sulfonic acid site of the resin, and this protonated cluster then reacts with propylene. researchgate.net

For the dehydration of alcohols, strong protic acids like sulfuric acid are traditionally used. jove.com The reaction is initiated by the protonation of the alcohol's hydroxyl group, making it a good leaving group. ucalgary.ca

More advanced catalytic systems have also been developed. For instance, zirconium phosphate-modified natural zeolite has been shown to be effective for the catalytic dehydration of isopropanol to diisopropyl ether. researchgate.net Bimetallic catalysts, such as Ni-Cu supported on H-zeolite-b, have been used for the single-step production of DIPE from acetone. iitm.ac.in

Laboratory-Scale Synthetic Routes and Reaction Conditions

Reactivity Profiles and Derived Chemical Transformations

While ethers are generally considered to be relatively unreactive, they can undergo specific chemical transformations, particularly cleavage of the ether linkage and functionalization at the α-carbon. atamanchemicals.comnoaa.gov

The ether bond in 2-isopropoxypropane can be cleaved by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.orgtransformationtutoring.com This reaction typically proceeds via an SN2 mechanism where the halide ion attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org The reaction is initiated by the protonation of the ether oxygen by the strong acid, which makes one of the alkyl groups a good leaving group (an alcohol). masterorganicchemistry.com The halide ion then acts as a nucleophile and attacks one of the carbon atoms of the C-O-C bond. masterorganicchemistry.com In the case of the symmetrical 2-isopropoxypropane, this would yield isopropyl alcohol and an isopropyl halide. If an excess of the acid is used, the alcohol formed can be further converted to an alkyl halide. libretexts.org

The cleavage of ethers with tertiary, benzylic, or allylic substituents tends to occur through an SN1 mechanism due to the stability of the corresponding carbocation intermediates. libretexts.orglibretexts.org

Recent advancements in catalysis have enabled the selective functionalization of ethers at the α-position (the carbon atom adjacent to the ether oxygen). Electrophotocatalytic methods using a trisaminocyclopropenium (TAC) ion as a catalyst have been developed for the C-H functionalization of ethers. alfred.eduresearchgate.netacs.orgnih.gov These reactions allow for the coupling of ethers with various molecules like isoquinolines, alkenes, and alkynes with high regioselectivity for the less-hindered α-position. alfred.eduresearchgate.netacs.orgnih.gov The proposed mechanism involves a hydrogen atom transfer (HAT) from the ether to the photoexcited catalyst. alfred.eduresearchgate.netacs.orgnih.gov

Derivatization of compounds using 2-isopropoxypropane as a solvent is also common in research, for example, in the derivatization of primary amines for chromatographic analysis. researchgate.netnih.gov

Selective Functionalization and Derivatization

Enantioselective Acylation Processes

2-Isopropoxypropane, more commonly known as diisopropyl ether (DIPE), serves as a crucial solvent in enantioselective acylation reactions, particularly in enzymatic kinetic resolutions. The choice of solvent is a critical parameter that can significantly influence both the reaction rate and the enantioselectivity (E value) of lipase-catalyzed processes.

Research into the kinetic resolution of racemic alcohols often employs lipases, such as those from Candida antarctica (Novozym 435) or Pseudomonas sp., to selectively acylate one enantiomer, leaving the other unreacted. lookchem.comresearchgate.net Diisopropyl ether is frequently selected as the reaction medium for these transformations due to its favorable properties, including its low polarity and ability to solubilize both the substrate and the acyl donor while maintaining enzyme activity. lookchem.comatamanchemicals.com

In the resolution of 2-aryloxy-1-propanols, Pseudomonas sp. lipase-catalyzed acylation with vinyl butanoate in diisopropyl ether demonstrated good to high enantioselectivity. lookchem.com Similarly, the resolution of racemic secondary alcohols like oct-1-en-3-ol has been effectively carried out using Novozym 435 in DIPE. researchgate.net Studies have shown that factors such as the nature of the acyl donor and the solvent directly impact the enantiomeric excess (ee) of both the acylated product and the remaining alcohol. The effectiveness of diisopropyl ether in these systems is partly attributed to the thermodynamics of substrate solvation, where the relative solvation energies for the pro-R and pro-S binding modes of the substrate in the enzyme's transition state are altered, thereby enhancing prochiral selectivity. lookchem.com

Detailed research findings on lipase-mediated kinetic resolutions in diisopropyl ether are summarized below.

| Racemic Substrate | Enzyme | Acyl Donor | Product (ee%) | Remaining Alcohol (ee%) | Reference |

| oct-1-en-3-ol (rac-2) | Novozym 435 | Propionic anhydride | >97% (S-ester) | 91-100% (R-alcohol) | researchgate.net |

| 2-aryloxy-1-propanols | Pseudomonas sp. lipase (B570770) | Vinyl butanoate | High ee (R-ester) | High ee (S-alcohol) | lookchem.com |

| 2,2,2-trifluoro-1-aryl ethanols | (R)-benzotetramisole (non-enzymatic) | Isobutyric anhydride | High ee | High ee | lookchem.com |

This table presents selected examples of enantioselective acylation reactions conducted in diisopropyl ether, highlighting the high levels of enantiomeric excess achieved.

Synthesis of Chiral Intermediates

The synthesis of enantiomerically pure compounds is fundamental to the pharmaceutical and fine chemical industries. 2-Isopropoxypropane (diisopropyl ether) is a widely utilized solvent in the preparation of chiral intermediates, which are essential building blocks for complex, biologically active molecules. nih.govresearchgate.net Its use is prevalent in chemoenzymatic methods, where enzymes are used to perform stereoselective transformations.

For instance, the enzymatic resolution of racemic alcohols and amides is a common strategy to obtain chiral intermediates. nih.gov Lipase B from Candida antarctica has been used for the resolution of racemic 2-pentanol (B3026449) and 2-heptanol (B47269) in DIPE, yielding S-(+)-2-pentanol, a key intermediate for anti-Alzheimer's drugs. nih.gov The synthesis of chiral amines, another important class of intermediates, can also be achieved through resolution processes where DIPE is the solvent of choice. google.com

The synthesis of (R)- and (S)-(E)-4-hydroxynon-2-enal (HNE), a biologically significant product of lipid peroxidation, exemplifies the use of DIPE in a multi-step chemoenzymatic pathway. The key step involves the lipase-catalyzed resolution of a racemic alcohol precursor, oct-1-en-3-ol, in diisopropyl ether to separate the enantiomers, which are then carried forward to synthesize the respective enantiomers of HNE. researchgate.net Furthermore, DIPE is employed as a solvent in the synthesis of chiral epoxy alcohols via Sharpless asymmetric epoxidation, which are versatile intermediates for natural product synthesis. mdpi.com

| Chiral Intermediate | Synthetic Method | Role of 2-Isopropoxypropane | Precursor | Reference |

| S-(+)-2-Pentanol | Enzymatic resolution | Solvent | Racemic 2-pentanol | nih.gov |

| (R)- and (S)-oct-1-en-3-ol | Lipase-mediated kinetic resolution | Solvent | Racemic oct-1-en-3-ol | researchgate.net |

| Chiral 2-aminobutanol | Chemical resolution | Solvent for extraction/workup | Racemic 2-aminobutanol | google.com |

| Chiral epoxy alcohols | Sharpless Asymmetric Epoxidation | Solvent | Allylic alcohols | mdpi.com |

This table showcases the role of 2-isopropoxypropane as a solvent in the synthesis of various valuable chiral intermediates.

Role as a Reactant in Organic Synthesis

Applications in Cyanohydrin Synthesis

2-Isopropoxypropane (diisopropyl ether) functions as a solvent in the synthesis of cyanohydrins, which are important intermediates in the production of pharmaceuticals and insecticides. atamanchemicals.comgoogleapis.com Cyanohydrins are typically formed by the addition of hydrogen cyanide (HCN) to the carbonyl group of an aldehyde or a ketone. libretexts.orggoogle.com

The reaction can be performed by generating HCN in situ from an alkali metal cyanide (e.g., sodium cyanide) and an acid. google.com In these procedures, an inert organic solvent is required to dissolve the carbonyl substrate and facilitate the reaction. Diisopropyl ether is an effective solvent for this purpose, allowing for high yields of the cyanohydrin product. atamanchemicals.com For example, the synthesis of 2-hydroxy-3-methylbutyronitrile from isobutyraldehyde (B47883) can be successfully carried out in a mixture including DIPE, achieving high product yields after workup. googleapis.com

The choice of solvent is critical for managing the reaction, which is reversible and often requires stabilization of the product by acidification. google.com DIPE's low water solubility and ability to dissolve a range of organic carbonyl compounds make it suitable for the reaction and subsequent extraction and purification steps. googleapis.comwikipedia.org

| Carbonyl Compound | Cyanide Source | Product | Solvent System | Reference |

| Isobutyraldehyde | NaCN / HCl | 2-Hydroxy-3-methylbutyronitrile | Diisopropyl ether / Water | googleapis.com |

| Methyl ethyl ketone | NaCN / Acid | Methyl ethyl ketone cyanohydrin | Diisopropyl ether / Water | googleapis.com |

| Benzaldehyde | HCN | Mandelonitrile | Diisopropyl ether | atamanchemicals.com |

| Various ketones | Trimethylsilyl cyanide | O-(trimethylsilyl) cyanohydrins | Not specified, but DIPE is a common solvent for workup | orgsyn.org |

This table illustrates the use of 2-isopropoxypropane as a solvent in the synthesis of various cyanohydrins from different carbonyl precursors.

Contribution to Reaction Selectivity

The solvent can play a profound role in directing the outcome of a chemical reaction, influencing its rate, yield, and selectivity (including chemoselectivity, regioselectivity, and stereoselectivity). ethz.chumich.edu 2-Isopropoxypropane (diisopropyl ether), as a non-polar, aprotic solvent, contributes to reaction selectivity primarily by influencing the energy of transition states and the solubility of reactants and catalysts.

In enantioselective catalysis, such as the lipase-catalyzed acylations mentioned previously (Section 2.2.2.1), the solvent medium is a key determinant of enantioselectivity. lookchem.com The interaction between the solvent and the enzyme-substrate complex can stabilize one transition state over the other, leading to preferential formation of one enantiomer. A quantitative model developed to predict solvent dependence on enzymatic prochiral selectivity found that the primary factor is the change in relative solvation energies for the different binding modes of the substrate. lookchem.com Diisopropyl ether's specific properties contribute to creating an environment that enhances these energetic differences, thus boosting selectivity.

Chemoselectivity, the preferential reaction of a reagent with one functional group over another, can also be tuned by the solvent. ethz.ch In reactions involving multiple functional groups, a non-polar solvent like DIPE can minimize unwanted side reactions that might be promoted by more polar or protic solvents. By providing an inert environment, it allows the inherent reactivity of the catalyst and substrates to dictate the reaction pathway, leading to higher selectivity for the desired product. chemenggcalc.com For example, in palladium-catalyzed reactions, the choice of solvent can be critical in controlling the site of attack on a molecule with multiple reactive sites. ethz.ch

Acid-Catalyzed Transacetalization

Acid-catalyzed transacetalization is a reaction where an existing acetal (B89532) or ketal is converted into a new one by reacting with a different alcohol in the presence of an acid catalyst. organic-chemistry.org It is also the principle behind the deprotection of carbonyl groups protected as acetals, often using a large excess of a ketone like acetone. organic-chemistry.org

While 2-isopropoxypropane is an ether and not an alcohol, it does not directly participate as a nucleophile in transacetalization. However, it is a relevant solvent for reactions involving acetal chemistry. The mechanism of acid-catalyzed acetal formation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol to form a hemiacetal. libretexts.orglibretexts.org Further protonation of the hydroxyl group and loss of water generates an oxonium ion, which is then attacked by a second alcohol molecule to form the final acetal. libretexts.org

Transacetalization follows a similar pathway, where an existing acetal is protonated, leading to the loss of an alcohol molecule and formation of an oxonium ion, which is then intercepted by a new alcohol. nih.gov These reactions require carefully controlled, typically anhydrous conditions to proceed efficiently, as water can lead to hydrolysis back to the carbonyl compound. organic-chemistry.org Diisopropyl ether is an excellent solvent for these transformations because it is aprotic and can be obtained in an anhydrous state, providing an inert medium that does not interfere with the acid-catalyzed mechanism. nih.gov For instance, the intramolecular transacetalization of polyhydroxy acetals to form complex heterocyclic systems has been successfully carried out in solvents like toluene (B28343) or dichloromethane, with DIPE being a suitable alternative for the workup and isolation of such sensitive compounds. nih.gov

Physicochemical Interactions and Phase Behavior in Complex Systems

Liquid-Phase Equilibrium Studies

Understanding the vapor-liquid equilibrium (VLE) is fundamental for designing and optimizing distillation processes involving 2-isopropoxypropanol.

Vapor-liquid equilibrium data for binary and ternary systems containing this compound have been experimentally determined at various pressures. A notable characteristic of the binary system containing 2-isopropoxypropane and 2-propanol is the formation of a minimum boiling point azeotrope. acs.org This azeotropic behavior complicates the separation of these two components by conventional distillation. acs.org

Studies have reported VLE data for the binary systems of 2-isopropoxypropane + 2-propanol, 2-isopropoxypropane + N,N-dimethylacetamide, and 2-propanol + N,N-dimethylacetamide, as well as the ternary system of 2-isopropoxypropane + 2-propanol + N,N-dimethylacetamide at 101.3 kPa. acs.orgacs.org The experimental data for these systems have been shown to be thermodynamically consistent. acs.orgacs.org

The table below presents experimental VLE data for the binary system of Diisopropyl Ether (DIPE) and Isopropanol (B130326) at 95 kPa.

| T (K) | x1 | y1 | γ1 | γ2 |

|---|---|---|---|---|

| 351.5 | 0.000 | 0.000 | 2.013 | 1.000 |

| 347.0 | 0.102 | 0.245 | 1.678 | 1.011 |

| 344.2 | 0.201 | 0.379 | 1.464 | 1.042 |

| 342.0 | 0.304 | 0.472 | 1.311 | 1.094 |

| 340.4 | 0.401 | 0.539 | 1.205 | 1.166 |

| 339.2 | 0.503 | 0.596 | 1.129 | 1.261 |

| 338.5 | 0.601 | 0.647 | 1.074 | 1.382 |

| 338.1 | 0.701 | 0.701 | 1.038 | 1.536 |

| 337.9 | 0.803 | 0.767 | 1.015 | 1.745 |

| 338.0 | 0.901 | 0.855 | 1.003 | 2.011 |

| 338.8 | 1.000 | 1.000 | 1.000 | 2.404 |

T = Temperature, x1 = mole fraction of DIPE in the liquid phase, y1 = mole fraction of DIPE in the vapor phase, γ1 = activity coefficient of DIPE, γ2 = activity coefficient of Isopropanol.

To overcome the challenge of separating the 2-isopropoxypropane and 2-propanol azeotrope, extractive distillation using an entrainer is a common strategy. acs.org An entrainer is a third component added to the mixture to alter the relative volatility of the original components, thereby breaking the azeotrope. numberanalytics.com

N,N-dimethylacetamide has been identified as an effective entrainer for the 2-isopropoxypropane + 2-propanol system. acs.orgacs.org The addition of N,N-dimethylacetamide eliminates the azeotrope and significantly modifies the phase equilibrium behavior, facilitating the separation of 2-isopropoxypropane and 2-propanol. acs.orgresearchgate.net Other substances, such as 2-methoxyethanol, have also been studied for their capability as entrainers in similar systems. researchgate.net The selection of an appropriate entrainer is crucial and depends on factors like its ability to alter volatility, miscibility, and boiling point. numberanalytics.com

Vapor-Liquid Equilibrium (VLE) Data Analysis for Binary and Ternary Systems

Predictive Modeling of Thermodynamic Properties

Predictive models are invaluable tools for estimating the thermodynamic properties of mixtures, reducing the need for extensive experimental work.

Activity coefficient models are widely used to correlate experimental VLE data and predict the behavior of non-ideal mixtures. For systems containing this compound, several models have been successfully applied, including the Wilson, Non-Random Two-Liquid (NRTL), Universal Quasichemical (UNIQUAC), and Universal Functional (UNIFAC) models. acs.orgacs.org

These models have demonstrated a high degree of accuracy in correlating the activity coefficients with the composition of binary and ternary mixtures involving this compound. acs.orgresearchgate.net For instance, in the ternary system of 2-isopropoxypropane + 2-propanol + N,N-dimethylacetamide, these models provided a very good prediction of the phase equilibrium using parameters derived from the corresponding binary systems. acs.orgacs.org Similarly, for the binary system of diisopropyl ether and isopropanol, the NRTL, Wilson, and UNIQUAC models have been used to satisfactorily correlate the VLE data. raco.cat

The table below shows the binary interaction parameters for the Wilson, NRTL, and UNIQUAC models for the 2-isopropoxypropane (1) + 2-propanol (2) system at 101.3 kPa.

| Model | Parameter | Value |

|---|---|---|

| Wilson | a12 | 158.33 |

| a21 | 1059.08 | |

| NRTL | a12 | -126.83 |

| a21 | 708.82 | |

| α12 | 0.3 | |

| UNIQUAC | a12 | -12.75 |

| a21 | 230.12 |

Beyond activity coefficient models, computational approaches such as Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the physicochemical properties of chemical compounds based on their molecular structure. researchgate.net These methods can be used for the in silico prediction of properties like boiling point and viscosity, aiding in the rapid screening of potential solvents for specific applications. researchgate.net While specific applications of these advanced computational models to this compound are not extensively detailed in the provided context, the general trend in chemical engineering points towards an increased reliance on such predictive tools for process design and optimization.

Application of Activity Coefficient Models (e.g., Wilson, NRTL, UNIQUAC, UNIFAC)

Intermolecular Forces and Solvation Phenomena

The macroscopic behavior of this compound in mixtures is governed by the nature and strength of intermolecular forces at the molecular level. As an ether, this compound is a polar molecule capable of engaging in dipole-dipole interactions. libretexts.org The oxygen atom in the ether linkage is a hydrogen bond acceptor, allowing it to form hydrogen bonds with donor molecules like alcohols. lookchem.comualberta.ca

In mixtures with 2-propanol, which is both a hydrogen bond donor and acceptor, complex intermolecular interactions occur. ualberta.ca These include dipole-dipole forces and hydrogen bonding between this compound and 2-propanol molecules, as well as the strong self-association of 2-propanol molecules through hydrogen bonding. ualberta.ca The interplay of these forces leads to deviations from ideal solution behavior, as evidenced by the activity coefficients being different from unity.

The principle of "like dissolves like" generally governs solubility. savemyexams.com Polar substances tend to dissolve in polar solvents through dipole-dipole interactions and hydrogen bonding. savemyexams.com The solubility of this compound in water is limited (9 g/L at 20°C), reflecting the balance between the polar ether group and the nonpolar isopropyl groups. lookchem.com

Solvation phenomena, which describe the interaction of a solute with the solvent molecules surrounding it, are crucial in understanding reaction kinetics and equilibrium in solution. The solvation of a substrate in the transition state can significantly influence enzymatic selectivity in organic solvents like diisopropyl ether. lookchem.com

Solvent-Substrate Interactions in Reaction Media

In the context of enzymatic reactions, the solvent, such as this compound, can influence the reaction by:

Substrate Solubility: The solubility of both the substrate and the product in the solvent system is a key factor. Poor solubility can lead to mass transfer limitations, affecting the reaction rate.

Substrate Conformation: The solvent can influence the conformational equilibrium of the substrate. Certain conformations may be more readily accepted by the enzyme's active site, and the solvent can stabilize these preferred conformations.

Solvation of Substrate and Transition State: As mentioned previously, the differential solvation of the ground state substrate and the transition state is a major determinant of the reaction rate and selectivity. lookchem.com Solvents that better solvate the transition state relative to the ground state will accelerate the reaction.

Direct Interaction with the Enzyme: Solvent molecules can directly interact with the enzyme, potentially acting as competitive inhibitors by binding to the active site or as non-competitive inhibitors by binding to other sites and altering the enzyme's conformation.

Molecular dynamics simulations are a powerful tool for studying these complex interactions at a molecular level. nih.gov These simulations can provide insights into how solvent molecules arrange themselves around the enzyme and the substrate, and how this organization influences the catalytic process. For instance, studies on Candida antarctica lipase (B570770) B (CALB) in organic solvents have shown that the solvent can affect the enzyme's activity by influencing the water layer around the enzyme and by directly interacting with the active site. libretexts.org

While specific research detailing the solvent-substrate interactions for this compound in enzymatic reactions is not prevalent, the general principles of solvent effects in biocatalysis are well-established. The physicochemical properties of this compound, such as its polarity, hydrogen bonding capability, and molecular size, would dictate the nature and extent of its interactions with various substrates and enzymes.

The following table outlines the key physicochemical properties of potential solvents that influence their interactions in a reaction medium.

| Property | Influence on Solvent-Substrate Interaction |

| Polarity / Dielectric Constant | Affects the solubility of polar and non-polar substrates. Influences the stability of charged or polar transition states. |

| Hydrogen Bonding Capacity | Can compete with intra- and intermolecular hydrogen bonds in the substrate and enzyme, affecting conformation and binding. |

| Viscosity | Higher viscosity can impede the diffusion of the substrate to the enzyme's active site, thus lowering the reaction rate. |

| Molecular Size and Shape | Can influence the ability of the solvent to access the enzyme's active site and interact with the bound substrate. |

Advanced Analytical Techniques for 2 Isopropoxypropane Characterization and Quantification

Chromatographic Methodologies in Research Settings

Chromatography is a fundamental technique for separating and analyzing complex mixtures. advancechemjournal.com For a volatile compound like 2-isopropoxypropanol, both liquid and gas chromatography are extensively utilized to determine its presence and concentration.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying components in a mixture. advancechemjournal.comopenaccessjournals.com It operates on the principle of differential affinities of sample molecules for the mobile and stationary phases within a chromatographic column. openaccessjournals.com In the context of analyzing short-chain alcohols, including isomers of propanol (B110389), HPLC offers a reliable method for simultaneous determination.

A reverse-phase HPLC method has been developed for the concurrent determination of methyl, ethyl, and isopropyl alcohols. nih.gov This technique employs a refractive index detector and uses a simple mobile phase of pure water, demonstrating good separation between the alcohols. nih.gov The method exhibits linearity with a detection limit of 5 mg/100 ml and has been successfully applied to determine alcohol concentrations in biological samples like blood, lung, and liver with recovery rates between 80-90%. nih.gov

Isopropanol (B130326), a related compound, is frequently used as a component of the mobile phase in HPLC separations, often in gradient elution methods where the mobile phase composition changes over time. sigmaaldrich.comsigmaaldrich.com It can be combined with other solvents to achieve specific chromatographic conditions for the analysis of various compounds. sigmaaldrich.com Furthermore, adding isopropanol to the aqueous component of the mobile phase in Aqueous Normal Phase (ANP) chromatography can help keep the column clean from adsorbed contaminants. mtc-usa.com

Table 1: HPLC Method for Alcohol Determination

| Parameter | Value |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography |

| Mobile Phase | Pure Water |

| Detector | Refractive Index (RI) |

| Analytes | Methyl, Ethyl, and Isopropyl Alcohols |

| Detection Limit | 5 mg/100 ml |

| Recovery Rate | 80-90% in biological matrices |

This table summarizes the key parameters of an established HPLC method for the separation and quantification of short-chain alcohols. nih.gov

Gas Chromatography (GC) is a highly sensitive method for analyzing mixtures of volatile substances by separating them into individual components. k-labor.de It is particularly well-suited for the analysis of this compound due to its volatility. In GC, a sample is injected into a column and separated based on its partitioning between a stationary phase and a carrier gas (mobile phase). oiv.int The time it takes for a compound to travel through the column, known as the retention time, is often sufficient for its identification. k-labor.de

For quantitative analysis, GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). k-labor.deoiv.intexlibrisgroup.com GC-FID is a robust technique for quantifying compounds like 2-propanol in various products. exlibrisgroup.com For instance, a direct injection capillary GC system with FID has been used to quantify 2-propanol content in alcohol prep pads, demonstrating high uniformity and recovery. exlibrisgroup.com

When coupled with mass spectrometry (GC-MS), the system provides not only quantitative data but also structural information, allowing for the definitive identification of compounds, even in trace amounts. k-labor.de This is invaluable for analyzing complex mixtures and identifying impurities. shimadzu.comresearchgate.net For example, headspace GC (HS-GC) methods have been developed to determine isopropanol content in pharmaceutical products, where it is critical for maintaining the crystalline structure of the active ingredient. srce.hr These methods are validated for specificity, linearity, accuracy, and precision. srce.hr

Table 2: Example of GC Parameters for Propan-2-ol Analysis

| Parameter | Specification |

|---|---|

| Technique | Gas Chromatography (GC) |

| Detector | Flame Ionization Detector (FID) |

| Column | Classic stainless steel (6 m length, 2 mm internal diameter) |

| Stationary Phase | 5% Diglycerol on Chromosorb P (60-80 mesh) |

| Carrier Gas | Nitrogen |

| Temperature | Isothermal at 80°C |

| Sample Preparation | Direct injection (1-2 μl) for qualitative tests; use of an internal standard (e.g., pentan-1-ol) for quantitative analysis. |

This table outlines typical GC conditions for the analysis of propan-2-ol in alcoholic beverages, a method adaptable for this compound. oiv.int

Molecules with a chiral center, an atom bonded to four different groups, can exist as two non-superimposable mirror images called enantiomers. gcms.cz While enantiomers have identical physical properties like boiling point and density, they can exhibit different biological activities. gcms.czsigmaaldrich.com this compound possesses a chiral center, making the separation and quantification of its enantiomers crucial for applications where stereochemistry is important.

Chiral chromatography is the primary technique for separating enantiomers. gcms.cz This can be achieved using either HPLC or GC with a chiral stationary phase (CSP). tcichemicals.comwikipedia.orgcsfarmacie.cz The CSP interacts differently with each enantiomer, leading to different retention times and thus separation. wikipedia.org These interactions can include hydrogen bonding, π-π interactions, and steric effects. wikipedia.org

In HPLC, a racemic mixture can be derivatized with a chiral auxiliary to form diastereomers, which can then be separated on a standard silica (B1680970) gel column. tcichemicals.commdpi.com Alternatively, direct separation can be achieved on a column packed with a CSP, such as those based on derivatized cyclodextrins or polysaccharides. gcms.czwikipedia.org While reversed-phase HPLC is generally not suitable for separating enantiomers due to their identical polarities, adding a chiral reagent to the mobile phase can sometimes induce separation on an achiral column. sepscience.com

Gas chromatography can also employ CSPs, often using derivatized cyclodextrins added to common stationary phases, to achieve enantiomeric resolution for volatile chiral compounds. gcms.cz

Table 3: Approaches in Chiral Chromatography

| Method | Principle |

|---|---|

| Direct (CSP) | A racemic mixture is separated on a column containing a chiral stationary phase (e.g., derivatized cyclodextrin, polysaccharide). The different interactions between the enantiomers and the CSP cause them to elute at different times. gcms.czwikipedia.org |

| Indirect (Derivatization) | The racemic mixture is reacted with a pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. sigmaaldrich.comtcichemicals.com |

| Chiral Mobile Phase Additive | A chiral selector is added to the mobile phase. This selector forms temporary diastereomeric complexes with the enantiomers, which can then be separated on an achiral stationary phase. libretexts.org |

This table outlines the main strategies employed in chiral chromatography for the separation of enantiomers.

Gas Chromatography (GC) for Mixture Analysis and Sample Preparation

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopy involves the interaction of electromagnetic radiation with matter and is fundamental for elucidating the structure of molecules. chemistrystudent.com Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in a molecule like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in an NMR spectrum, the connectivity of atoms within a molecule can be established. mdpi.comrsc.org

For this compound, ¹H NMR would reveal distinct signals for the protons in the isopropoxy group and the propanol backbone. The chemical shifts would indicate their electronic environment, and the coupling constants (J-values) from signal splitting would show which protons are adjacent to each other. rsc.org

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. docbrown.info The number of unique signals corresponds to the number of chemically non-equivalent carbon atoms. The ¹³C NMR spectrum of this compound would show distinct peaks for each unique carbon atom in the structure. spectrabase.com Combining data from both ¹H and ¹³C NMR, often with the help of 2D NMR experiments like COSY and HMBC, allows for an unambiguous assignment of the entire molecular structure. mdpi.com

Table 4: Predicted NMR Data for this compound

| Type | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~3.6-3.8 | Multiplet | -CH- (from propanol) |

| ~3.4-3.6 | Multiplet | -CH- (from isopropoxy) | |

| ~3.3-3.5 | Multiplet | -CH₂-OH | |

| ~1.1-1.2 | Doublet | -CH₃ (from isopropoxy) | |

| ~1.0-1.1 | Doublet | -CH₃ (from propanol) | |

| ¹³C NMR | ~70-75 | -CH-O- (from isopropoxy) | |

| ~70-75 | -CH-OH (from propanol) | ||

| ~65-70 | -CH₂-OH | ||

| ~22-24 | -CH₃ (from isopropoxy) |

Note: This table presents predicted chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other conditions. carlroth.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemistrystudent.comucalgary.ca Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies. chemistrystudent.com An IR spectrum plots the absorbance or transmittance of light versus its wavenumber (cm⁻¹).

For this compound, the IR spectrum would show characteristic absorptions for the O-H and C-O bonds. A key feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding. ucalgary.cacore.ac.uk Additionally, a strong absorption in the 1000-1300 cm⁻¹ region would correspond to the C-O stretching vibrations of the alcohol and ether functional groups. core.ac.uk The region below ~1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule, allowing for its definitive identification when compared to a reference spectrum. docbrown.info

Table 5: Characteristic IR Absorption Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Bond | Vibration Type | Description |

|---|---|---|---|

| 3550-3200 | O-H | Stretch | Strong, broad peak characteristic of an alcohol group involved in hydrogen bonding. libretexts.org |

| 3000-2840 | C-H | Stretch | Medium to strong peaks from the sp³ hybridized carbons in the alkyl groups. libretexts.org |

This table highlights the key IR absorption bands expected for identifying the main functional groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. jcdronline.org The coupling of liquid chromatography (LC) with mass spectrometry (MS) provides a unique capability for the rapid and quantitative measurement of organic molecules. rsc.org

Liquid chromatography-mass spectrometry (LC-MS) is an advanced analytical technique that integrates the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry. rsc.orgmeasurlabs.com In this technique, a sample is first passed through an LC column, which separates its components. These separated components then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratios are analyzed, allowing for their identification and quantification. measurlabs.com

For even more detailed analysis, particularly in complex matrices or for trace-level detection, tandem mass spectrometry (LC-MS/MS or LC-MS²) is employed. creative-proteomics.com LC-MS/MS involves two sequential stages of mass analysis. The first stage isolates a specific ion (a precursor or parent ion) from the separated components, which is then fragmented. The second stage analyzes these fragments (product ions), providing a higher degree of specificity and sensitivity. creative-proteomics.com This method is particularly effective for quantifying low-concentration analytes in complex samples like biological fluids or environmental matrices by minimizing background interference. creative-proteomics.com

While gas chromatography (GC) is often used for volatile compounds like glycol ethers, LC-MS offers advantages for less volatile or thermally unstable compounds and can be adapted for others through derivatization. oup.comresearchgate.net For instance, derivatization of glycols with benzoyl chloride increases their molecular mass, which can lead to lower background noise in the mass spectrometer and thus achieve lower limits of detection (LOD) and quantification (LOQ). oup.com Techniques like atmospheric pressure chemical ionization (APCI) have also been successfully used as an interface in LC-MS/MS methods for the determination of various glycol ethers. researchgate.netrsc.org

The resolving power of the mass spectrometer is a critical parameter. High-resolution mass spectrometry can distinguish between isobaric compounds (molecules with the same nominal mass but different exact masses), which is essential for accurate identification in complex mixtures. spectroscopyonline.com

Method Development and Validation in Analytical Chemistry

The development and validation of an analytical method are crucial steps to ensure that the data generated are accurate, reliable, and suitable for the intended purpose. researchgate.netlabmanager.com This process is a regulatory requirement in many industries and follows established guidelines, such as those from the International Council for Harmonisation (ICH). nih.govnih.gov

The objective of method validation is to demonstrate that an analytical procedure is fit for its intended use. europa.eu The process involves a series of experiments to evaluate the performance of the method, including its specificity, linearity, range, accuracy, precision, and limits of detection and quantification. researchgate.netnih.gov

Key Validation Parameters:

Specificity/Selectivity: This parameter demonstrates the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. europa.eu For stability-indicating methods, this includes demonstrating separation from degradation products. europa.eu

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of the data, and the correlation coefficient (r) or coefficient of determination (r²) is used as a measure of the quality of the fit. oup.comrsc.org

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. sci-hub.se

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. rsc.orgsci-hub.se

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.com

The table below presents typical validation parameters from LC-MS/MS methods developed for various glycol ethers, illustrating the performance characteristics achievable with this technique.

| Analyte Group | Linearity Range | Correlation Coefficient (r or r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Source |

| Glycols (in serum) | 1 - 2000 mg/L | > 0.98 | Within ±20% | < 20% | 0.18 - 1.1 mg/L | 0.4 - 2.3 mg/L | oup.com |

| Glycol Ethers (in wood stains) | 0.5 - 50 ng/mL | ≥ 0.995 | Not specified | < 5% | Not specified | Not specified | researchgate.netrsc.org |

| Heptaethylene Glycol Monomethyl Ether | Not specified | > 0.999 | > 90% | < 7.30% | Not specified | Not specified | sci-hub.se |

This table is a representation of data found in the cited literature for related compounds, as specific validation data for this compound via LC-MS was not available in the search results. The parameters shown are typical for the analysis of glycol ethers.

Environmental Chemistry and Transformation Pathways of 2 Isopropoxypropane

Degradation Mechanisms in Environmental Matrices

The persistence of 2-isopropoxypropane in the environment is largely determined by its susceptibility to breakdown through biological and non-biological processes.

Biodegradation Pathways and Resistance

Aqueous screening tests utilizing activated sludge or sewage inocula have suggested that 2-isopropoxypropane may be resistant to biodegradation in the environment. nih.gov This resistance is a known characteristic of many ethers. nih.gov Some studies indicate a very low potential for biodegradation, with one source reporting a 0% oxygen depletion over 28 days. carlroth.com In contrast, other related short-chain alcohols like 2-propanol are readily biodegradable under both aerobic and anaerobic conditions. inchem.org For instance, 2-propanol has shown rapid aerobic biodegradation even in non-acclimated conditions. oecd.org

Abiotic Degradation Processes (e.g., Hydrolysis, Photodegradation)

Abiotic degradation refers to the breakdown of a chemical through non-biological processes such as hydrolysis and photodegradation. normecows.com

Hydrolysis: 2-Isopropoxypropane is not expected to undergo hydrolysis in the environment because it lacks hydrolyzable functional groups. nih.gov Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds.

Photodegradation: In the atmosphere, the primary degradation pathway for 2-isopropoxypropane is through reaction with photochemically produced hydroxyl radicals. nih.gov The rate constant for this vapor-phase reaction has been measured at 1.85 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 21 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov In water, significant photooxidation via reaction with hydroxyl radicals is not anticipated. nih.gov The process of photodegradation involves the breakdown of compounds by light. researchgate.net

Environmental Distribution and Partitioning Behavior

The movement and distribution of 2-isopropoxypropane in the environment are influenced by its partitioning between air, water, and soil.

Air-Water Partitioning and Volatilization from Moist Soil

With an estimated Henry's Law constant of 2.3 x 10⁻³ atm-cu m/mole, volatilization from moist soil and water surfaces is expected to be a significant fate process for 2-isopropoxypropane. nih.gov The volatilization half-life from a model river is estimated to be 3.1 hours, and from a model lake, it is estimated to be 4.1 days. nih.gov Volatilization from dry soil surfaces may also be an important process given its vapor pressure. nih.gov The rate of volatilization is influenced by factors such as soil water content and temperature, with higher moisture and temperature generally leading to increased volatilization. usda.govresearchgate.net

Soil Adsorption and Mobility Characteristics (Koc value)

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic matter. greenwayweedsolutions.com The estimated Koc value for 2-isopropoxypropane is approximately 160. nih.govnih.gov According to a common classification scheme, this Koc value suggests that 2-isopropoxypropane is expected to have high mobility in soil. nih.govnih.gov This high mobility indicates a potential for the compound to leach through the soil profile. oecd.org Herbicides with Koc values less than 300 are generally considered to have a high potential for leaching. pnwhandbooks.org

Environmental Fate Modeling and Prediction

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. up.pt These models, which can range in complexity, use a substance's physicochemical properties to estimate its behavior. cefic-lri.orgresearchgate.net For 2-isopropoxypropane, a Level I fugacity model predicts that it will primarily partition to the aquatic compartment (77.7%), with the remainder distributing to the air (22.3%). oecd.org However, due to its rapid biodegradation and volatilization, it is not expected to persist in aquatic or terrestrial habitats. oecd.org

Interactive Data Table: Environmental Fate Properties of 2-Isopropoxypropane

| Property | Value | Source |

| Biodegradation | May be resistant; 0% oxygen depletion in 28 days | nih.govcarlroth.com |

| Atmospheric Half-life (Photodegradation) | 21 hours | nih.gov |

| Henry's Law Constant | 2.3 x 10⁻³ atm-cu m/mole | nih.gov |

| Volatilization Half-life (River) | 3.1 hours | nih.gov |

| Volatilization Half-life (Lake) | 4.1 days | nih.gov |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | ~160 | nih.govnih.gov |

| Mobility in Soil | High | nih.govnih.gov |

Transport and Transformation Modeling in Ecosystems

The environmental distribution and ultimate fate of 2-isopropoxypropanol, a member of the propylene (B89431) glycol ethers (PGEs) family, can be predicted using transport and transformation models. nih.gov Multimedia fugacity models, such as the Equilibrium Criterion (EQC) model, are employed to simulate the regional-scale concentrations of these chemicals in various environmental compartments, including air, water, soil, and sediment. nih.gov These models utilize the substance's physical and chemical properties to estimate its partitioning and persistence.

Propylene glycol ethers are generally characterized by low to moderate volatility, high solubility in water, and low octanol-water partition coefficients (Kow). nih.govresearchgate.net These properties indicate that they have a low potential to accumulate in aquatic food chains, which is supported by bioconcentration factor values of less than 10. nih.govresearchgate.net When released into the environment, PGEs are expected to associate primarily with surface water and soil. nih.gov Due to their low affinity for soil and sediment particles, they are likely to remain mobile and bioavailable within these media. nih.gov

Transformation in the environment occurs through both abiotic and biological pathways. nih.gov In the atmosphere, vapor-phase PGEs undergo rapid degradation through reactions with photochemically-produced hydroxyl radicals, with estimated half-lives ranging from 5.5 to 34.4 hours. nih.govnih.gov In aquatic and terrestrial environments, aerobic biodegradation is a significant degradation process. nih.gov Biodegradation half-lives for PGEs are estimated to be in the range of 5 to 25 days. nih.gov Hydrolysis is not considered a significant degradation pathway for these compounds. researchgate.net

Table 1: Modeled Environmental Fate and Transport Characteristics of Propylene Glycol Ethers

| Property | Finding | Environmental Implication | Citation |

| Partitioning | Primarily associates with water and soil compartments. | High mobility and bioavailability in these media. | nih.gov |

| Volatility | Low to moderate. | Reduced long-range atmospheric transport compared to highly volatile compounds. | nih.govresearchgate.net |

| Water Solubility | High. | Favors partitioning into the aqueous phase. | nih.govresearchgate.net |

| Octanol-Water Partition Coefficient (Kow) | Low. | Low potential for bioaccumulation in organisms. | nih.govresearchgate.net |

| Atmospheric Half-Life (hydroxyl radical reaction) | 5.5 to 34.4 hours. | Rapid degradation in the air, limiting atmospheric persistence. | nih.govnih.gov |

| Aquatic/Soil Biodegradation Half-Life | 5 to 25 days. | Not expected to persist in aquatic or terrestrial environments. | nih.govnih.gov |

| Bioconcentration Factor (BCF) | < 10. | Unlikely to accumulate in aquatic food chains. | nih.gov |

Chemical Speciation in Environmental Compartments

Chemical speciation refers to the specific forms in which an element or compound occurs in an environmental sample. wiley.comhaliccevre.com Understanding the speciation of a substance is critical because it governs its mobility, bioavailability, and potential toxicity. wiley.comnih.gov The distribution and form of a chemical depend on its own properties and the characteristics of the environmental compartment, such as pH, organic matter content, and the presence of other substances. nih.govscielo.org.mx

For an organic compound like this compound, which is a neutral, polar molecule, speciation is less complex than for metals or ionizable organic compounds. It does not ionize or form different oxidation states under typical environmental conditions. Its speciation is primarily concerned with its physical state and partitioning between dissolved, sorbed, and vapor phases.

In Water: Due to its high water solubility, this compound is expected to exist predominantly in its dissolved form in freshwater and marine environments. nih.govresearchgate.net Its low octanol-water partition coefficient suggests a low tendency to sorb to suspended particulate matter or sediment. researchgate.netnih.gov

In Soil: In the soil compartment, this compound will primarily be found dissolved in soil pore water because of its high water solubility and low affinity for soil particles. nih.gov This mobility creates a potential for it to leach into groundwater.

In Air: In the atmosphere, this compound exists in the vapor phase. nih.gov It does not associate significantly with particulate matter. Its persistence is limited by rapid reaction with hydroxyl radicals. nih.govnih.gov

Table 2: Expected Chemical Speciation of this compound in Environmental Compartments

| Environmental Compartment | Predominant Form | Governing Properties | Potential Behavior | Citation |

| Air | Vapor Phase | Volatility | Rapid photochemical degradation. | nih.govnih.gov |

| Water | Dissolved | High water solubility, low Kow | High mobility in the water column, low sorption to sediment. | nih.govresearchgate.netnih.gov |

| Soil/Sediment | Dissolved in Pore Water | High water solubility, low sorption coefficient | High mobility, potential for leaching, low accumulation in solid phase. | nih.gov |

Emerging Research Directions in Green Chemistry Applications

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.org Research into this compound and other propylene glycol ethers aligns with several green chemistry principles, including the use of safer solvents and the development of sustainable production methods. ajrconline.org

Assessment as a Greener Solvent Alternative

There is significant industrial and academic interest in replacing traditional volatile organic compounds (VOCs) with "greener" solvents that have better environmental and health profiles. greenrosechemistry.com Propylene glycol ethers, including this compound, are being assessed as promising substitutes for more hazardous solvents. researchgate.net

Their favorable characteristics include low volatility, high solvency for a range of compounds, and ready biodegradability. researchgate.netgreenrosechemistry.com For example, certain PGEs have emerged as potential replacements for perchloroethylene (PCE) and trichloroethylene (B50587) (TCE) in applications like dry cleaning. researchgate.net Compared to a solvent like isopropyl alcohol (IPA), which is highly volatile, this compound's lower volatility can reduce worker exposure and fugitive emissions. greenrosechemistry.com The evaluation of a solvent's "greenness" involves a multi-faceted analysis of its entire life cycle, from production to disposal.

Table 3: Comparison of Solvent Properties for Green Chemistry Assessment

| Property | This compound (as a PGE) | Isopropyl Alcohol (IPA) | Perchloroethylene (PCE) | Green Advantage of this compound | Citation |

| Volatility | Low to Moderate | High | High | Lower fugitive emissions and worker exposure risk. | nih.govresearchgate.netgreenrosechemistry.com |

| Biodegradability | Readily Biodegradable | Readily Biodegradable | Low | Favorable environmental degradation profile. | nih.govnih.govoecd.org |

| Toxicity Profile | Generally low order of aquatic toxicity | Low potential hazard to aquatic biota | Higher concern | Reduced environmental and potential health risks. | oecd.orglyondellbasell.com |

| Source | Can be derived from propylene | Typically from fossil fuels | Fossil fuels | Potential for bio-based production routes. | wikipedia.org |

Sustainable Production and Utilization Practices

The principles of sustainable production aim to minimize environmental impact by improving resource efficiency, utilizing renewable feedstocks, and designing energy-efficient processes. kestria.comuu.nl The production of this compound traditionally relies on the reaction of propylene oxide with isopropanol (B130326), both of which are typically derived from fossil fuels. wikipedia.org

Emerging research focuses on creating more sustainable pathways. This includes:

Use of Renewable Feedstocks: A key goal is to produce the building blocks of PGEs, like propylene glycol and isopropanol, from renewable biomass sources. researchgate.net For instance, research has explored the synthesis of isopropanol and propylene glycol from solketal, which can be derived from renewable glycerol. researchgate.net

Catalysis: The use of efficient and selective catalysts is central to green chemistry. ajrconline.org Developing catalysts that allow the synthesis of this compound to occur under milder conditions (lower temperature and pressure) would reduce energy consumption. researchgate.net

Process Integration and Intensification: Designing integrated processes where separation and reaction steps are combined can lead to significant savings in energy and materials. uu.nl For example, exploring reactive distillation for the synthesis of ethers can improve efficiency.

Circular Economy Principles: In utilization, designing systems for solvent recycling and reuse is crucial. Because of its higher boiling point compared to some traditional solvents, this compound may be more amenable to recovery and recycling processes, reducing waste generation.

Q & A

Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?

- Methodological Answer :

- Detailed documentation : Report exact molar ratios, stirring rates, and purification steps (e.g., distillation cut points).

- Open data : Share raw chromatograms and spectral files in repositories like Zenodo.

- Replication studies : Collaborate with independent labs to validate yields and purity claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。